molecular formula C11H9ClN2S2 B2822288 5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole CAS No. 338409-74-8

5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole

Cat. No. B2822288
CAS RN: 338409-74-8
M. Wt: 268.78
InChI Key: PBWGEPIFKHVLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole, commonly referred to as 5-AS-4-CPT, is a heterocyclic compound belonging to the family of organosulfur compounds. It is a colorless, odorless solid with a melting point of 232-234°C. 5-AS-4-CPT is of interest to scientists due to its potential applications in various scientific fields, especially in the areas of chemistry and biochemistry.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antitrypanosomal Activity : Synthesis of 5-aryl/heterylidene substituted 2-imino-4-thiazolidinones possessing 1,3,4-thiadiazole moiety demonstrated significant in vitro antitrypanosomal activity against T. brucei gambience, highlighting potential therapeutic applications (Lelyukh et al., 2023).

Structural and Electronic Properties

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of a closely related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using spectroscopic techniques and single-crystal X-ray diffraction. This study revealed insights into the structural geometry and electronic properties of the compound, suggesting potential for application as a non-linear optical (NLO) material (Kerru et al., 2019).

Antimicrobial Applications

  • Synthesis for Antimicrobial Agents : Synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents revealed moderate activity against pathogenic bacterial strains, demonstrating the potential of these compounds in antimicrobial applications (Sah et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Research on thiadiazole derivatives, including 5-(4-chlorophenyl)-1,3,4-thiadiazole, has shown their efficacy as corrosion inhibitors for metals. These studies are crucial in understanding the applications of these compounds in protecting metals from corrosion, especially in acidic environments (Bentiss et al., 2007).

Antiviral Applications

  • Antiviral Activity : The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showed some compounds with significant anti-tobacco mosaic virus activity, indicating potential for antiviral drug development (Chen et al., 2010).

properties

IUPAC Name

4-(4-chlorophenyl)-5-prop-2-enylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S2/c1-2-7-15-11-10(13-14-16-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGEPIFKHVLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(N=NS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Allylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole

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